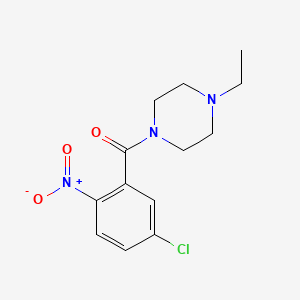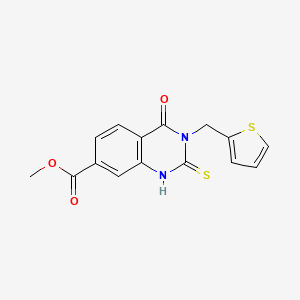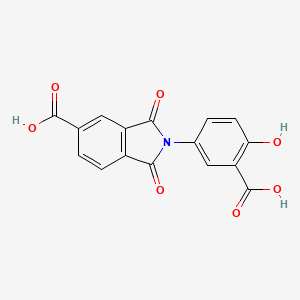
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CI-994, is a small molecule that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
作用机制
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its anti-cancer effects through the inhibition of HDACs, which are enzymes that regulate the acetylation of histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting HDACs, this compound promotes the acetylation of histone proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of Toxoplasma gondii, a parasitic protozoan that causes toxoplasmosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Huntington's disease.
实验室实验的优点和局限性
One advantage of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal models and clinical trials.
未来方向
There are several future directions for research on 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective HDACIs that have fewer off-target effects. Another area of interest is the use of this compound in combination with other therapies, such as immunotherapy or targeted therapies, to enhance their efficacy. Finally, there is a need for further research on the potential therapeutic applications of this compound in neurodegenerative diseases and other disorders.
合成方法
The synthesis of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the reaction of 3-nitro-4-hydroxybenzoic acid with phthalic anhydride, followed by reduction and cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO7/c18-12-4-2-8(6-11(12)16(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROQCRWDQCJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
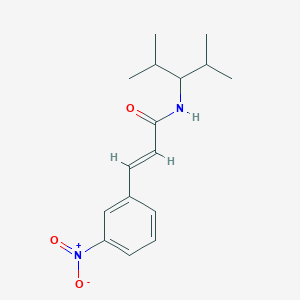
![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)
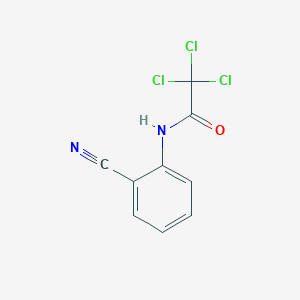

![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
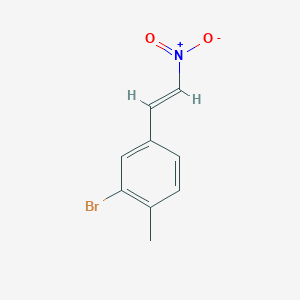
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
